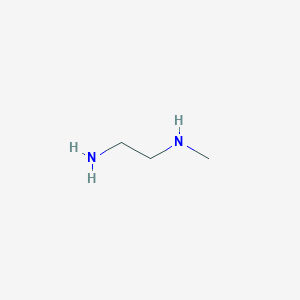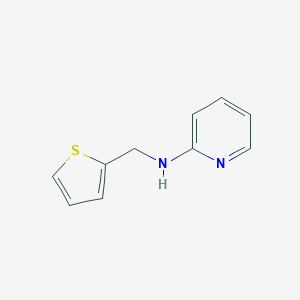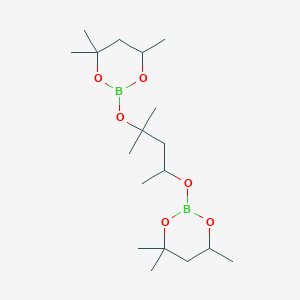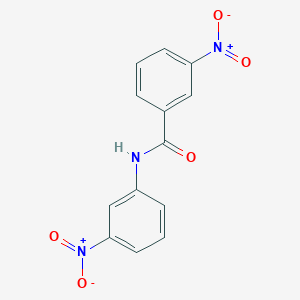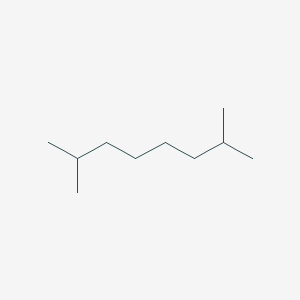
Octyl isobutyrate
Overview
Description
Octyl isobutyrate (C10H20O2) is an ester of isobutyric acid and octanol. It is a colorless liquid with a mild, fruity odor and is often used as a flavoring and fragrance agent in the food, cosmetic, and pharmaceutical industries. This compound has also been studied for its potential scientific applications in the laboratory.
Scientific Research Applications
Chemo- and Regioselective Acylation of Monosaccharides : Octyl isobutyrate, when treated with isobutyric anhydride and a catalytic agent, can undergo selective acylation, favoring a secondary hydroxyl group in the presence of a free primary hydroxyl group. This process results in the production of 4-O-isobutyryl derivatives, highlighting its utility in the selective modification of monosaccharides (Kawabata et al., 2007).
Regioselective Acylation of 6-O-protected Octyl β-d-Glucopyranosides : Similar to the above, this compound can also be used for the regioselective acylation of protected glucopyranosides, which is crucial for the selective synthesis and functionalization of complex carbohydrates (Muramatsu & Kawabata, 2007).
Electrochemical Oxidation of Aliphatic and Aromatic Alcohols : this compound is involved in studies related to the oxidation of alcohols to their corresponding acids using nickel-cobalt mixed oxide electrodes. This process is significant for understanding and developing new methods for alcohol oxidation in industrial and synthetic chemistry (Vijayabarathi et al., 2007).
Pharmacological Studies : A wide variety of octyl alcohols, including isomers of this compound, have been studied for their pharmacological effects, showing diverse physiological activities. Such studies are crucial for understanding the bioactive properties of complex molecules (Macht & Leach, 1930).
Synthesis of High Octane Ethers from Synthesis Gas-derived Alcohols : Research has been conducted on synthesizing high octane ethers, like methyl isobutyl ether, directly from coal-derived synthesis gas via alcohol mixtures rich in methanol and isobutanol. This process is significant for fuel production and the development of cleaner-burning alternatives (Klier et al., 1991, 1992).
Kinetics and Mechanism of Synthesis of Butyl Isobutyrate : Studies have been done on the synthesis of butyl isobutyrate by esterification of isobutyric acid with n-butanol using lipases, an important process in the flavor industry. This research helps in understanding the reaction mechanisms and improving industrial synthesis processes (Yadav & Lathi, 2003).
Sorption of Europium and Actinides : this compound derivatives are used in the sorption of europium and actinides from acidic aqueous solutions, a process important for waste management and environmental remediation (Pietrelli et al., 1990).
Alkylation of Isobutane with 2-Butene : This process involves using ionic liquids as catalysts, including this compound derivatives, for alkylation, which is a critical reaction in petroleum refining and the production of high-octane fuels (Bui et al., 2009).
Future Directions
The use of enzymes as catalysts in the synthesis of Octyl isobutyrate is a promising area of research . This approach is environmentally friendly and could potentially improve the quality of the product . Further studies are needed to optimize the conditions for enzyme-mediated esterification and to develop new biocatalysts .
Mechanism of Action
Target of Action
Octyl isobutyrate, also known as propanoic acid, 2-methyl-, octyl ester , is primarily used in the perfume and flavoring industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the presence of the compound and send signals to the brain, which interprets them as specific smells or tastes.
Biochemical Pathways
It’s worth noting that esters like this compound are produced by the reaction of acids with alcohols . This reaction, known as esterification, is a fundamental biochemical process.
Biochemical Analysis
Biochemical Properties
Octyl isobutyrate, like other esters, is produced by the reaction of acids with alcohols . In this case, it is formed by the esterification of isobutyric acid with octanol . The nature of these interactions involves the formation of a covalent bond between the carboxyl group of the acid and the hydroxyl group of the alcohol, resulting in the formation of the ester and a molecule of water .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an ester. Esters are known to participate in esterification and hydrolysis reactions. In esterification, an acid and an alcohol react to form an ester and water. Conversely, in hydrolysis, the ester reacts with water to form the original acid and alcohol . These reactions can influence various biochemical pathways within the cell.
properties
IUPAC Name |
octyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCYCHFQWMNQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059364 | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/refreshing, herbaceous odour | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
236.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.858 | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
109-15-9 | |
| Record name | Octyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5819VWJ3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Octyl Isobutyrate based on the provided research?
A1: The research primarily highlights this compound's potential as a natural antimicrobial agent in food preservation, particularly in cheese. Studies investigated its efficacy against foodborne pathogens like Listeria monocytogenes and Escherichia coli [, ].
Q2: Which plant species are significant sources of this compound, and what are the major constituents of their essential oils?
A2: Heracleum persicum (Persian hogweed) [, ] and Malabaila aurea [] are identified as key sources of this compound.
- Heracleum persicum: Besides this compound (17.82%), key components include Hexyl butanoate (25.98%), Octyl 2-methylbutyrate (14.37%), and Pentyl-cyclopropane (12.77%) [].
- Malabaila aurea: this compound dominates (40%), followed by Octanol (8.9%) and Spathulenol (12.4%) [].
Q3: How effective is this compound against Listeria monocytogenes in cheese, and are there any synergistic effects with other antimicrobial agents?
A3: Research indicates that this compound exhibits a minimum inhibitory concentration (MIC) of 2.5 mg/mL against Listeria monocytogenes []. Interestingly, combining it with Lactobacillus acidophilus at 1012 CFU/g yielded promising antibacterial effects while maintaining acceptable sensory properties in Iranian white cheese []. Furthermore, a synergistic effect was observed when this compound was combined with Nisin at specific concentrations [].
Q4: What are the potential advantages of using this compound as a food preservative?
A4: The research suggests that this compound, derived from natural sources, could serve as a promising alternative to synthetic preservatives in food applications [, ]. This is particularly relevant considering the increasing consumer demand for natural and minimally processed foods.
Q5: What analytical techniques are employed to identify and quantify this compound in essential oils?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical method used to identify and quantify this compound and other volatile compounds present in essential oils [, , ]. This technique provides both qualitative information (compound identification) and quantitative data (concentration).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)





